CXCR4 antagonist 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

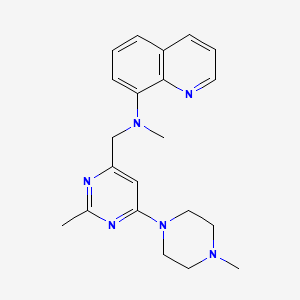

C21H26N6 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]quinolin-8-amine |

InChI |

InChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3 |

InChI Key |

LBCVTARDQMLTQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of the CXCR4 Antagonist IT1t: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). We will delve into its interaction with the receptor, the consequent effects on intracellular signaling pathways, and the functional outcomes in cellular assays. This document compiles quantitative data from various studies, presents detailed protocols for key experimental assays, and visualizes the complex biological processes involved.

Introduction to the CXCR4/CXCL12 Axis and IT1t

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), form a critical signaling axis involved in a myriad of physiological and pathological processes.[1][2] These include immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, most notably cancer metastasis and HIV-1 entry into host cells.[1] Consequently, CXCR4 has emerged as a prime therapeutic target.

IT1t is a small-molecule isothiourea derivative that acts as a potent CXCR4 antagonist. It functions as a competitive inhibitor, effectively blocking the binding of CXCL12 to CXCR4 and thereby abrogating the downstream signaling cascades. The crystal structure of CXCR4 in complex with IT1t has been elucidated, offering a detailed molecular understanding of its antagonistic action.

Quantitative Data Summary

The biological activity of IT1t has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

| Assay Type | Cell Line | Parameter | Value | Reference |

| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | ||

| Calcium Mobilization | IC50 | 23.1 nM | ||

| CXCR4 Binding | IC50 | 8.0 nM | ||

| β-galactosidase activity | WT CXCR4 | IC50 | 0.198 nM |

Table 1: In vitro potency of IT1t in various functional assays.

| Compound | Target | Assay | IC50 | Reference |

| IT1t | CXCR4 | CXCL12/CXCR4 interaction | 2.1 nM | |

| AMD3100 | CXCR4 | β-galactosidase activity | 49.2 nM |

Table 2: Comparative IC50 values of IT1t and another well-characterized CXCR4 antagonist, AMD3100.

Mechanism of Action

Competitive Binding to a Minor Pocket

Structural studies have revealed that IT1t binds to a minor pocket within the transmembrane helices of the CXCR4 receptor. This binding site is distinct from that of larger peptide antagonists. Key interactions have been identified with residues such as W94, D97, and E288. By occupying this pocket, IT1t competitively prevents the binding of the endogenous ligand, CXCL12.

Inhibition of G Protein-Mediated Signaling

CXCR4 primarily couples to the Gαi family of G proteins. Upon activation by CXCL12, Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and activates phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium concentration ([Ca2+]i). IT1t effectively blocks this Gαi-mediated signaling cascade.

Modulation of Downstream Signaling Pathways

By inhibiting Gαi signaling, IT1t indirectly modulates several downstream pathways crucial for cell survival, proliferation, and migration. These include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, frequently activated downstream of CXCR4, promotes cell survival. Antagonism of CXCR4 by IT1t can lead to the downregulation of this pathway.

-

Mitogen-activated protein kinase (MAPK) Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and differentiation, can also be activated by CXCR4. IT1t can attenuate the activation of this pathway.

Disruption of CXCR4 Oligomerization

CXCR4 can exist as monomers, dimers, and higher-order oligomers on the cell surface. Studies have demonstrated that IT1t can selectively disrupt the oligomerization of CXCR4, a feature not shared by all CXCR4 antagonists like AMD3100. This destabilization of oligomeric structures represents another facet of its mechanism of action.

Visualizing the Mechanism of Action

To better understand the complex interactions and pathways involved, the following diagrams have been generated using the DOT language.

References

CXCR4 Antagonist 8: A Technical Overview of a Novel Aminoquinoline-Based Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of CXCR4 antagonist 8, a novel small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). Developed for researchers, scientists, and professionals in drug development, this document details the chemical structure, biological properties, and underlying signaling pathways associated with this potent antagonist.

Core Chemical and Biological Properties

This compound, also identified as Compound 3 in foundational research, is a potent and selective inhibitor of the CXCR4 receptor.[1][2] Its development was based on an aminoquinoline template, designed to eliminate the chiral center found in earlier tetrahydroquinoline-based antagonists, thereby simplifying its synthesis.[1]

Chemical Structure

Systematic Name: N-(quinolin-4-yl)-N'-(p-tolyl)ethane-1,2-diamine

CAS Number: 2304750-84-1[3]

The chemical structure of this compound is presented below:

Image Credit: Chem-Space

Quantitative Physicochemical and Biological Data

The key physicochemical and in vitro biological activity data for this compound are summarized in the tables below.[1]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 362 g/mol |

| cLogP | 2.1 |

| Polar Surface Area (PSA) | 48 Ų |

| pKa | 7.0 |

Table 2: In Vitro Biological Activity

| Assay | IC₅₀ |

| CXCR4 Receptor Binding Affinity | 57 nM |

| CXCL12-Induced Cytosolic Calcium Increase | 0.24 nM |

| CXCL12/CXCR4 Mediated Cell Migration | Potent Inhibition |

Mechanism of Action and Signaling Pathways

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades crucial for cell migration, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 axis is implicated in various pathologies, including cancer metastasis and HIV entry. This compound exerts its inhibitory effects by blocking the binding of CXCL12 to CXCR4, thereby attenuating these signaling pathways.

The binding of CXCL12 to CXCR4 typically leads to the activation of pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. By competitively inhibiting this interaction, this compound prevents the downstream signaling that promotes cell migration and proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the foundational research by Lin Y, et al.

Synthesis of this compound (Compound 3)

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reagents, conditions, and purification methods, please refer to the supporting information of the cited primary literature.

CXCR4 Receptor Binding Assay

This assay quantifies the ability of this compound to displace a known fluorescently labeled ligand from the CXCR4 receptor.

-

Cell Line: Jurkat cells, which endogenously express the CXCR4 receptor.

-

Labeled Ligand: A fluorescently labeled antibody that specifically binds to CXCR4 (e.g., 12G5-PE).

-

Procedure:

-

Jurkat cells are incubated with varying concentrations of this compound.

-

A fixed concentration of the fluorescently labeled anti-CXCR4 antibody is added.

-

The mixture is incubated to allow for competitive binding.

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

-

Data Analysis: The reduction in fluorescence intensity in the presence of the antagonist is used to calculate the IC₅₀ value, representing the concentration of the antagonist required to inhibit 50% of the labeled antibody binding.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block the intracellular calcium influx triggered by the binding of CXCL12 to CXCR4.

-

Cell Line: CXCR4-expressing cells (e.g., Jurkat or a stable transfected cell line).

-

Reagents:

-

CXCL12 (SDF-1α)

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The cells are then treated with different concentrations of this compound.

-

CXCL12 is added to stimulate the cells.

-

The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader.

-

-

Data Analysis: The inhibition of the CXCL12-induced calcium signal by the antagonist is used to determine the IC₅₀ value.

Cell Migration (Transwell Invasion) Assay

This assay assesses the ability of this compound to inhibit the chemotactic migration of cells towards a CXCL12 gradient.

-

Apparatus: Transwell inserts with a porous membrane.

-

Cell Line: A migratory cell line expressing CXCR4 (e.g., a cancer cell line).

-

Procedure:

-

The lower chamber of the Transwell plate is filled with media containing CXCL12 as a chemoattractant.

-

CXCR4-expressing cells, pre-incubated with or without this compound, are seeded into the upper chamber (the insert).

-

The plate is incubated for a period to allow for cell migration through the porous membrane.

-

Non-migrated cells in the upper chamber are removed.

-

The cells that have migrated to the underside of the membrane are fixed, stained, and quantified.

-

-

Data Analysis: The number of migrated cells in the antagonist-treated group is compared to the control group to determine the extent of inhibition.

Conclusion

This compound is a promising novel inhibitor with potent in vitro activity against the CXCR4 receptor. Its simplified synthesis and favorable physicochemical properties make it an attractive candidate for further drug development and a valuable tool for researchers investigating the role of the CXCL12/CXCR4 axis in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for the scientific community.

References

Discovery and Synthesis of CXCR4 Antagonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CXCR4 antagonist 8, a novel small molecule with high affinity for the C-X-C chemokine receptor type 4 (CXCR4). This document details the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to CXCR4 and its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and embryonic development.[1] Its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), activates downstream signaling pathways that regulate cell migration, proliferation, and survival.[2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathology of numerous diseases, including cancer metastasis, HIV entry into host cells, and inflammatory disorders.[2][3] Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research.

This compound (also referred to as Compound 3) emerged from a structure-activity relationship study based on an aminoquinoline template. This novel scaffold was designed to be readily synthesizable, deviating from more complex chiral structures of previous antagonists.

Quantitative Biological Data

The biological activity of this compound was evaluated through a series of in vitro assays to determine its potency and efficacy in blocking the CXCR4 signaling pathway. The key quantitative data are summarized in the table below.

| Compound | CXCR4 Binding Affinity (IC50, nM) | Inhibition of CXCL12-induced Calcium Mobilization (IC50, nM) |

| This compound (Compound 3) | 57 | 0.24 |

Table 1: In vitro biological activity of this compound.[4]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature, a general synthetic scheme for compounds based on the aminoquinoline template is provided below. This synthesis is noted for its simplified approach, which avoids the complexities of chiral centers present in earlier generations of CXCR4 antagonists.

Chemical Structure:

-

Compound Name: this compound (Compound 3)

-

Molecular Formula: C21H26N6

-

Molecular Weight: 362.47 g/mol

-

CAS Number: 2304750-84-1

A detailed, step-by-step synthetic route would be outlined here, based on the full text of the primary research article. This would include starting materials, reagents, reaction conditions, and purification methods.

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the biological activity of this compound.

CXCR4 Competitive Binding Assay

This assay is performed to determine the binding affinity of the antagonist to the CXCR4 receptor. It typically involves a competitive binding experiment using a fluorescently labeled antibody that specifically binds to CXCR4, such as the 12G5 clone.

Protocol:

-

Cell Preparation: A cell line endogenously expressing or transfected to express human CXCR4 (e.g., SupT1 cells) is used. Cells are washed and resuspended in a suitable buffer (e.g., PBS with 1% FCS).

-

Competition Reaction: A constant, predetermined concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., APC-conjugated 12G5) is incubated with the cells in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The cell-antibody-compound mixture is incubated, typically at 4°C for 2 hours, to allow for competitive binding to reach equilibrium.

-

Flow Cytometry Analysis: After incubation, unbound antibody is washed away, and the cells are analyzed by flow cytometry. The mean fluorescence intensity (MFI) is measured, which corresponds to the amount of labeled antibody bound to the cells.

-

Data Analysis: The MFI values are plotted against the concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the labeled antibody binding, is calculated using non-linear regression analysis.

CXCL12-Induced Calcium Mobilization Assay

This functional assay assesses the ability of the antagonist to block the intracellular signaling cascade initiated by the binding of CXCL12 to CXCR4. A key event in this cascade is the release of calcium from intracellular stores.

Protocol:

-

Cell Preparation and Dye Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to free calcium.

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a constant concentration of CXCL12, the natural ligand for CXCR4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The peak fluorescence signal following CXCL12 stimulation is measured for each antagonist concentration. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the CXCL12-induced calcium mobilization.

Transwell Cell Migration Assay

This assay evaluates the antagonist's ability to inhibit the chemotactic migration of cells towards a CXCL12 gradient, a key biological function mediated by CXCR4.

Protocol:

-

Assay Setup: A transwell chamber system is used, which consists of an upper and lower compartment separated by a porous membrane. The lower chamber is filled with media containing CXCL12 as a chemoattractant.

-

Cell Preparation and Treatment: CXCR4-expressing cells are resuspended in serum-free media and pre-incubated with different concentrations of this compound.

-

Cell Seeding: The treated cells are seeded into the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period sufficient to allow for cell migration through the membrane pores towards the CXCL12 in the lower chamber (typically 4-24 hours).

-

Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells is quantified for each antagonist concentration, and the percentage of inhibition of migration is calculated relative to the untreated control.

Visualizations

The following diagrams illustrate the key pathways and workflows related to CXCR4 and its antagonist 8.

Caption: CXCR4 Signaling Pathway and Inhibition by Antagonist 8.

Caption: Experimental Workflow for the Evaluation of this compound.

Caption: Logical Flow of the Discovery of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Antibody competition assay [bio-protocol.org]

CXCR4 antagonist 8 binding affinity and kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of CXCR4 antagonist 8, a novel compound identified for its potential in targeting the CXCR4/CXCL12 signaling axis. This axis is critically involved in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses.

Introduction to this compound

This compound, also referred to as compound 3 in the primary literature, is a potent small molecule inhibitor of the C-X-C chemokine receptor 4 (CXCR4).[1] It belongs to a class of aminoquinoline-based antagonists.[1] The development of such antagonists is of significant interest in drug discovery due to the role of CXCR4 in numerous diseases.

Binding Affinity and Functional Inhibition

This compound has demonstrated high-affinity binding to the CXCR4 receptor and potent inhibition of its downstream signaling. The quantitative data from the primary literature is summarized below.

| Parameter | Value (nM) | Assay Type | Reference |

| IC50 (CXCR4 Binding) | 57 | Competition Binding Assay | [1] |

| IC50 (CXCL12-induced Ca2+ flux) | 0.24 | Calcium Flux Assay | [1] |

Table 1: Binding Affinity and Functional Inhibition of this compound

Binding Kinetics

As of the latest literature review, specific binding kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), for this compound have not been reported. This data would be valuable for a more complete understanding of the antagonist's interaction with the CXCR4 receptor.

CXCR4 Signaling Pathway

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several intracellular signaling cascades. These pathways are crucial for cell migration, proliferation, and survival. A simplified representation of the major CXCR4 signaling pathways is depicted below.

Caption: CXCR4 Signaling Pathway.

Experimental Protocols

While the specific, detailed protocols from the primary publication by Lin et al. (2020) are not publicly available, this section provides representative methodologies for the key experiments used to characterize this compound.

CXCR4 Competition Binding Assay (Representative Protocol)

This assay determines the ability of a test compound to compete with a known, labeled ligand for binding to the CXCR4 receptor.

Caption: Competition Binding Assay Workflow.

Methodology:

-

Cell Preparation: Cells endogenously expressing CXCR4 (e.g., Jurkat T cells) or a cell line stably overexpressing CXCR4 are harvested and washed. The cell density is adjusted to a predetermined concentration in a suitable binding buffer.

-

Competition Reaction: In a multi-well plate, serial dilutions of this compound are added to the wells.

-

Labeled Ligand Addition: A fixed, subsaturating concentration of a radiolabeled CXCR4 ligand, such as [125I]-CXCL12, is added to all wells.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a filter mat (e.g., glass fiber filters) to separate the cells with bound ligand from the unbound ligand in the supernatant. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measurement: The radioactivity retained on the filters, corresponding to the amount of bound labeled ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.

CXCL12-Induced Calcium Flux Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium mobilization induced by the activation of CXCR4 by its ligand, CXCL12.

References

The CXCR4/CXCL12 Axis: A Master Regulator of Cancer Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The metastatic cascade is the primary cause of mortality in cancer patients, representing a complex process of tumor cell dissemination and colonization of distant organs. Central to this process is the interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its sole ligand, C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1).[1][2] Initially recognized for its role in embryonic development and immune cell trafficking, the CXCR4/CXCL12 axis is now understood to be a critical driver of tumor progression, invasion, and organ-specific metastasis in over 23 different types of cancer.[1][3] Cancer cells hijack this signaling pathway to facilitate their migration to and survival in microenvironments rich in CXCL12, such as the bone marrow, lungs, liver, and lymph nodes.[2] This guide provides a comprehensive technical overview of the CXCR4/CXCL12 axis, detailing its signaling mechanisms, its role in the tumor microenvironment, quantitative data on its clinical significance, established experimental protocols for its study, and its emergence as a promising therapeutic target.

Introduction: The Key Players

The CXCR4/CXCL12 axis is a highly conserved signaling system fundamental to numerous physiological processes.

-

CXCR4: A seven-transmembrane G-protein coupled receptor (GPCR) encoded on chromosome 2. In normal physiology, it is expressed on various cells, including hematopoietic stem cells, lymphocytes, and endothelial cells, controlling their trafficking and homing. In oncology, CXCR4 is frequently overexpressed on cancer cells compared to their normal counterparts, an event correlated with aggressive disease and poor prognosis.

-

CXCL12 (SDF-1): A homeostatic chemokine that is the exclusive ligand for CXCR4. It is constitutively secreted by stromal cells in various organs, creating a chemotactic gradient that guides CXCR4-expressing cells. Organs that are common sites of metastasis, such as the bone, liver, and lungs, express high levels of CXCL12, providing a "fertile soil" for migrating tumor "seeds".

Role in the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that profoundly influences tumor progression. The CXCR4/CXCL12 axis is a master regulator of the crosstalk within this environment.

-

Carcinoma-Associated Fibroblasts (CAFs): A major component of the TME, CAFs secrete high levels of CXCL12, which directly stimulates the growth and invasion of CXCR4-positive cancer cells in a paracrine manner.

-

Hypoxia: Low-oxygen conditions within the tumor core upregulate the expression of both CXCR4 on tumor cells and CXCL12 in the surrounding stroma, further enhancing the metastatic drive.

-

Immune Evasion: The axis shapes an immunosuppressive TME by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.

-

Angiogenesis: CXCL12 acts as a chemoattractant for endothelial progenitor cells, promoting the formation of new blood vessels that supply the tumor and provide an escape route for metastasis.

Signaling Pathways Driving Metastasis

Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G-proteins and triggering a cascade of downstream signaling pathways that collectively orchestrate the metastatic process.

Key pathways include:

-

PI3K/AKT/mTOR Pathway: This central pathway is critical for promoting cell survival by inhibiting apoptosis, and it also drives cell proliferation.

-

MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is a major driver of cell proliferation, differentiation, and migration.

-

PLC/IP3/Ca2+ Pathway: This pathway leads to the release of intracellular calcium, which modulates cell adhesion and motility.

-

JAK/STAT Pathway: This pathway is involved in gene transcription that supports cell survival and proliferation.

These pathways converge to regulate the cellular machinery required for metastasis, including actin polymerization for cell movement, integrin activation for adhesion, and the expression of enzymes that degrade the extracellular matrix.

Mechanisms of CXCR4-Driven Metastasis

The CXCR4/CXCL12 axis is implicated in multiple, distinct steps of the metastatic cascade.

-

Epithelial-to-Mesenchymal Transition (EMT): Activation of the axis can induce EMT, a process where cancer cells lose their epithelial characteristics and gain a migratory, mesenchymal phenotype. This transition is crucial for cells to detach from the primary tumor.

-

Invasion: CXCR4 signaling upregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes degrade the extracellular matrix and basement membrane, allowing cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.

-

Chemotaxis and Homing: Once in circulation, CXCR4-expressing tumor cells migrate along a CXCL12 gradient towards distant organs. This targeted migration, consistent with the "seed and soil" hypothesis, explains the organ-specific patterns of metastasis observed in many cancers.

-

Survival and Colonization: Upon arrival at the metastatic site, the continued signaling from locally produced CXCL12 promotes the survival and proliferation of the disseminated tumor cells, facilitating the establishment of a secondary tumor.

Quantitative Insights: CXCR4 Expression and Clinical Significance

High expression of CXCR4 is a common feature in many malignancies and frequently serves as a negative prognostic marker. Quantitative analysis of CXCR4 gene expression in patient tumors has demonstrated a strong correlation with increased metastatic incidence and reduced overall survival.

| Cancer Type | CXCR4 Expression Level | Correlation with Metastasis | Impact on Overall Survival |

| Colorectal Cancer (CRC) | Expressed in 97% of liver metastases. | High expression is associated with an increased rate of visceral and lymph node metastasis. | Patients with high CXCR4-expressing liver metastases had a median survival of 10 months vs. 27 months for low-expressing patients. |

| Breast Cancer | Overexpressed in primary tumors and metastatic lesions. | High expression is significantly associated with increased rates of visceral and lymph node metastasis. | High CXCR4 expression is linked to a poorer prognosis. |

| Non-Small Cell Lung Cancer (NSCLC) | Up-regulated in tumors compared to normal lung tissue; higher in metastatic tumors. | High CXCR4 expression correlates with the presence of metastatic disease. | Patients with CXCR4-positive tumors exhibit significantly shorter overall survival. |

| Melanoma | Expressed in 89% of liver metastases. | CXCR4 is functional and promotes melanoma cell migration. | No significant difference in survival based on CXCR4 expression level in one study of liver metastases. |

| Pancreatic Cancer | Positive in ~85% of tumor samples. | Plays an important role in tumor cell migration. | Patients with high CXCR4-expressing tumors have a poorer prognosis. |

Experimental Methodologies for Studying the CXCR4/CXCL12 Axis

Investigating the function of the CXCR4/CXCL12 axis requires robust in vitro and in vivo experimental models.

In Vitro: Cell Migration and Invasion Assays

The Boyden chamber, or Transwell assay, is the most widely used method to quantify cancer cell migration (chemotaxis) and invasion in vitro.

Detailed Protocol: Transwell Invasion Assay

-

Preparation of Inserts: Thaw Matrigel® Basement Membrane Matrix on ice. Dilute Matrigel with cold, serum-free cell culture medium. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of a 24-well Transwell insert (typically with an 8 µm pore size polycarbonate membrane). Incubate at 37°C for at least 4-6 hours to allow for gelling.

-

Cell Preparation: Culture cancer cells of interest to ~80% confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration. It is often necessary to serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration and maximize the response to the chemoattractant.

-

Assay Setup: Remove any excess medium from the rehydrated Matrigel layer. Seed the prepared cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells) in 200 µL of serum-free medium into the upper chamber. In the lower chamber, add 600-800 µL of medium containing the chemoattractant (e.g., 100 ng/mL recombinant human CXCL12). For a negative control, use serum-free medium alone in the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period determined by the cell type's invasive potential (typically 24 to 48 hours).

-

Quantification:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton-tipped swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.

-

Stain the cells with a 0.1% to 0.5% Crystal Violet solution for 20-30 minutes.

-

Rinse the inserts in water to remove excess stain and allow them to air dry.

-

Visualize and count the stained cells on the underside of the membrane using a light microscope. Count cells from at least five random fields of view per insert.

-

The results are expressed as the average number of migrated cells per field or as a percentage relative to the control.

-

In Vivo: Orthotopic Xenograft Models

To study the role of the CXCR4/CXCL12 axis in a more physiologically relevant context, in vivo animal models are essential. Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ of an immunodeficient mouse, are particularly valuable for studying metastasis.

Detailed Protocol: Orthotopic Breast Cancer Metastasis Model

-

Cell Line Preparation: Use a human breast cancer cell line (e.g., MDA-MB-231) that has been stably transfected with a reporter gene, such as firefly luciferase, to allow for non-invasive in vivo imaging.

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks of age.

-

Tumor Inoculation: Anesthetize the mouse. Inject 1-2 x 10⁶ cancer cells suspended in 50-100 µL of a PBS/Matrigel mixture directly into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor the growth of the primary tumor using digital calipers. Once tumors are palpable, measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Regimen: When tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the CXCR4 inhibitor (e.g., Plerixafor at 5 mg/kg) or a vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily).

-

Metastasis Detection: Perform bioluminescence imaging (BLI) weekly or bi-weekly. Anesthetize the mice and administer the substrate (e.g., D-luciferin). Image the mice using an in vivo imaging system (IVIS) to detect the light emitted from luciferase-expressing cancer cells. This allows for the visualization and quantification of metastatic foci in organs like the lungs, liver, and bone.

-

-

Primary Tumor: Weigh the tumor and process a portion for histological analysis (H&E staining), immunohistochemistry (IHC) for markers like Ki-67 (proliferation), and molecular analysis (qRT-PCR) to confirm target engagement.

-

Metastatic Organs: Confirm the presence of metastases through histology. The number and size of metastatic nodules can be counted on the organ surface or in histological sections.

-

Therapeutic Targeting of the CXCR4/CXCL12 Axis

Given its central role in metastasis, the CXCR4/CXCL12 axis is an attractive target for cancer therapy. Disrupting this interaction can inhibit tumor growth, prevent metastasis, and potentially sensitize cancer cells to conventional chemotherapies. Several classes of CXCR4 antagonists are in development or clinical trials.

| Inhibitor Class | Example(s) | Mechanism of Action | Key Preclinical & Clinical Findings |

| Small Molecules | Plerixafor (AMD3100) | A bicyclam molecule that acts as a selective, reversible antagonist of CXCR4. | Approved for mobilizing hematopoietic stem cells. In oncology, preclinical models show it reduces primary tumor growth and suppresses metastasis. Clinical trials are investigating its use in combination with chemotherapy to sensitize tumor cells protected by the bone marrow niche. |

| BPRCX807 | A novel, highly potent and selective CXCR4 antagonist. | In preclinical hepatocellular carcinoma models, it significantly suppressed tumor growth, prevented metastasis, reduced angiogenesis, and decreased infiltration of tumor-associated macrophages (TAMs). | |

| Monoclonal Antibodies | Ulocuplumab (BMS-936564) | A fully human IgG4 monoclonal antibody that binds to CXCR4 and blocks its interaction with CXCL12. | Phase I trials have been conducted for hematological malignancies, including acute myeloid leukemia (AML) and multiple myeloma, showing potential in combination therapies. |

| PF-06747143 | A CXCR4 receptor antagonist IgG1 antibody. | Binds strongly to AML cells, inhibits chemotaxis, and induces cytotoxicity via Fc-effector function in preclinical studies. | |

| Peptides / Peptidomimetics | Motixafortide (BL-8040) | A high-affinity, 14-mer synthetic peptide antagonist of CXCR4. | Currently in Phase III trials for breast cancer. Induces apoptosis in malignant cells and mobilizes them from the protective bone marrow niche. |

| LY2510924 | A CXCR4 peptide antagonist. | Showed antitumor potential in various solid tumors and preclinical models of metastatic breast cancer. A phase 1 trial tested its combination with immunotherapy (durvalumab). |

Conclusion and Future Directions

The CXCR4/CXCL12 signaling axis is a fundamentally important pathway that cancer cells exploit to survive, proliferate, and metastasize to distant organs. Its overexpression is a hallmark of aggressive disease and a strong predictor of poor patient outcomes across a wide range of cancers. The wealth of preclinical data has established this axis as a high-value therapeutic target.

While Plerixafor is the only approved antagonist, its success in stem cell mobilization has paved the way for extensive research into its and other inhibitors' roles in oncology. Future strategies will likely focus on:

-

Combination Therapies: Using CXCR4 inhibitors to mobilize cancer cells from protective niches like the bone marrow, thereby sensitizing them to chemotherapy, radiotherapy, or targeted agents.

-

Immunotherapy Synergy: Combining CXCR4 antagonists with immune checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.

-

Targeted Drug Delivery: Utilizing CXCR4 as a molecular target for the delivery of cytotoxic agents directly to cancer cells, potentially reducing systemic toxicity.

A deeper understanding of the complex signaling networks and the development of more potent and selective inhibitors will be crucial to fully harnessing the therapeutic potential of targeting the CXCR4/CXCL12 axis and, ultimately, to improving outcomes for patients with metastatic cancer.

References

An In-depth Technical Guide to CXCR4 Antagonist 8 for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CXCR4 antagonist 8, a novel small molecule inhibitor of the C-X-C chemokine receptor 4 (CXCR4). This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed experimental protocols for its characterization. The information presented is intended to support basic immunology research and drug development efforts targeting the CXCR4/CXCL12 axis.

Introduction to CXCR4 and its Role in Immunology

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a wide range of physiological and pathological processes, including hematopoiesis, organogenesis, and immune responses.[1] Its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, activates downstream signaling pathways that regulate cell trafficking, proliferation, and survival. The CXCL12/CXCR4 axis is critically involved in the homing and retention of immune cells in the bone marrow and their trafficking to sites of inflammation. Dysregulation of this axis is implicated in various diseases, including cancer metastasis, HIV infection, and autoimmune disorders. Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research.

This compound: A Novel Aminoquinoline-Based Inhibitor

This compound (also referred to as Compound 3) is a potent and selective small molecule antagonist of the CXCR4 receptor.[1][2] It is based on an aminoquinoline template, which offers a simplified synthetic route compared to other CXCR4 antagonists.[1] Its favorable physicochemical properties make it a valuable tool for in vitro and potentially in vivo studies in basic immunology research.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the CXCR4 receptor. It binds to the receptor and blocks the binding of its natural ligand, CXCL12. This inhibition prevents the conformational changes in the receptor necessary for the activation of downstream intracellular signaling pathways, thereby abrogating CXCL12-mediated cellular responses such as calcium mobilization and cell migration.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Metric | Value | Reference |

| CXCR4 Receptor Binding Affinity | IC50 | 57 nM | |

| Inhibition of CXCL12-induced Cytosolic Calcium Increase | IC50 | 0.24 nM | |

| Inhibition of CXCL12/CXCR4 Mediated Cell Migration | - | Potent Inhibition |

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several intracellular signaling cascades that are primarily mediated by the Gαi subunit of the heterotrimeric G-protein. These pathways ultimately regulate critical cellular functions such as chemotaxis, survival, and proliferation.

References

An In-depth Technical Guide to Investigating CXCR4 Signaling Pathways with Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the C-X-C chemokine receptor type 4 (CXCR4) and its signaling pathways. It details the mechanisms of action for various antagonists and offers standardized experimental protocols for their characterization. The content is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate CXCR4 signaling in preclinical and drug discovery settings.

Introduction to the CXCL12/CXCR4 Axis

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole chemokine ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), form a critical signaling axis involved in a multitude of physiological and pathological processes.[1][2] This axis plays a fundamental role in immune cell trafficking, hematopoiesis, organogenesis, and tissue repair.[3] However, its dysregulation is implicated in over 23 types of cancer, where it promotes tumor growth, invasion, angiogenesis, metastasis, and therapeutic resistance.[4][5] Furthermore, the CXCR4 receptor is a major co-receptor for HIV entry into T-cells.

Given its central role in disease, the CXCL12/CXCR4 axis is a prominent target for therapeutic intervention. CXCR4 antagonists, which block the binding of CXCL12, can disrupt these pathological processes, making them a promising class of therapeutics for oncology, infectious diseases, and inflammatory disorders. This guide explores the signaling cascades initiated by CXCR4 and the experimental approaches used to evaluate the efficacy of antagonists that modulate these pathways.

Core CXCR4 Signaling Pathways

Upon binding CXCL12, CXCR4 undergoes a conformational change, initiating multiple intracellular signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

Classically, CXCR4 couples to heterotrimeric G proteins, primarily of the Gαi family. This coupling is sensitive to pertussis toxin (PTX), which can be used experimentally to distinguish Gαi-dependent events.

-

Gαi-Mediated Pathway : The dissociation of the G protein into its Gαi and Gβγ subunits triggers several downstream events. The Gαi subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The Gβγ dimer activates key enzymes like phospholipase C-β (PLC-β) and phosphoinositide-3 kinase (PI3K).

-

PI3K/Akt Pathway : Activation of PI3K leads to the production of PIP3, which in turn activates the serine/threonine kinase Akt. The Akt pathway is crucial for promoting cell proliferation, survival, and metabolism.

-

PLC/Calcium Mobilization Pathway : PLC-β activation hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events are critical for chemotaxis and cell migration.

-

-

Gαq-Mediated Pathway : In some cellular contexts, CXCR4 can also couple to Gαq proteins, which strongly activate the PLC-β pathway, leading to robust calcium flux and PKC activation.

CXCR4 can also signal independently of G-protein activation, primarily through the recruitment of β-arrestin proteins.

-

β-Arrestin Pathway : Following ligand binding, CXCR4 is phosphorylated on its C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-1 and β-arrestin-2.

-

Desensitization and Internalization : β-arrestin binding sterically hinders further G-protein coupling, a process known as desensitization. It also targets the receptor for internalization via clathrin-coated pits.

-

Scaffolding and Signaling : Beyond its role in receptor trafficking, β-arrestin acts as a scaffold for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This β-arrestin-mediated ERK activation can have distinct kinetics and downstream consequences compared to G-protein-mediated activation.

-

-

JAK/STAT Pathway : Some evidence suggests that CXCR4 dimerization can lead to the G-protein independent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is important for gene transcription related to cell polarization and chemotaxis.

CXCR4 Antagonists and Quantitative Data

Several classes of CXCR4 antagonists have been developed, including small molecules and peptides. Plerixafor (AMD3100) is the first-in-class antagonist approved by the FDA for mobilizing hematopoietic stem cells. Other notable antagonists include BL-8040 (Motixafortide) and Mavorixafor. These agents function by competitively binding to CXCR4, thereby blocking CXCL12-induced signaling.

The potency of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various functional assays.

| Antagonist | Type | Target Assay | IC50 / EC50 (nM) | Reference(s) |

| Plerixafor (AMD3100) | Small Molecule | CXCR4 Receptor Binding | 44 | |

| CXCL12-mediated Chemotaxis | 5.7 | |||

| CXCL12-mediated Calcium Flux | 110 | |||

| BL-8040 (Motixafortide) | Peptide | CXCR4 Receptor Binding | 1.3 | |

| Mavorixafor (X4P-001) | Small Molecule | CXCL12-mediated Chemotaxis | ~20 | |

| TC14012 | Peptide | CXCR4 Receptor Binding | 0.8 | |

| CXCL12-mediated Chemotaxis | 0.4 |

Experimental Protocols for Antagonist Characterization

A multi-assay approach is essential to fully characterize the pharmacological profile of a CXCR4 antagonist. This includes assessing its ability to block ligand binding and inhibit downstream functional responses.

-

Objective : To determine the ability of an antagonist to displace a labeled ligand or antibody from CXCR4, thereby quantifying its binding affinity (IC50).

-

Methodology :

-

Cell Preparation : Harvest CXCR4-expressing cells (e.g., CCRF-CEM T-cells) and resuspend in binding buffer (e.g., PBS with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup : In a 96-well plate, add serial dilutions of the test antagonist.

-

Competitive Binding : Add a constant, sub-saturating concentration of a labeled probe. This can be radiolabeled CXCL12 or a fluorescently-labeled anti-CXCR4 antibody (e.g., 12G5 clone).

-

Incubation : Incubate the plate for 1-2 hours at 4°C or room temperature to reach equilibrium, with gentle agitation.

-

Washing : Wash the cells 2-3 times with cold binding buffer to remove unbound probe. This can be done by centrifugation or using a filter plate.

-

Detection : Quantify the amount of bound probe using a suitable detection method (scintillation counting for radioligands, flow cytometry or plate reader for fluorescent probes).

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a four-parameter logistic model to determine the IC50 value.

-

-

Objective : To measure the antagonist's ability to inhibit CXCL12-induced intracellular calcium release, a key downstream event of Gαq/PLC pathway activation.

-

Methodology :

-

Cell Preparation : Harvest CXCR4-expressing cells and resuspend in a suitable buffer (e.g., HBSS with calcium and magnesium) at 1-2 x 10^6 cells/mL.

-

Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Washing : Wash the cells to remove excess extracellular dye.

-

Assay Setup : Transfer the loaded cells to a 96-well plate. Place the plate in a fluorescence plate reader equipped with an injector.

-

Antagonist Pre-incubation : Add varying concentrations of the antagonist to the wells and incubate for 10-20 minutes.

-

Stimulation and Measurement : Establish a baseline fluorescence reading. Inject a pre-determined EC80 concentration of CXCL12 and immediately record the change in fluorescence intensity over time (typically 1-3 minutes).

-

Data Analysis : Calculate the peak fluorescence response for each well. Normalize the data to controls (no antagonist) and plot the percent inhibition against the log concentration of the antagonist to determine the IC50.

-

-

Objective : To assess the antagonist's ability to block the directional migration of cells towards a CXCL12 gradient, a primary physiological function of the axis.

-

Methodology :

-

Assay Setup : Use a Boyden chamber or a similar transwell assay system with a porous membrane (e.g., 8 µm pores for lymphocytes).

-

Chemoattractant : Add assay medium containing an optimal concentration of CXCL12 to the lower chamber. Add medium with varying concentrations of the antagonist to the lower chamber as well.

-

Cell Preparation : Resuspend serum-starved CXCR4-expressing cells in assay medium. Pre-incubate the cells with the same corresponding concentrations of the antagonist.

-

Cell Seeding : Add the cell suspension to the upper chamber of the transwell insert.

-

Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for the cell type (typically 2-4 hours).

-

Quantification : After incubation, remove non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface. Count the migrated cells using a microscope or quantify the stain intensity after elution.

-

Data Analysis : Calculate the percentage of migration relative to the positive control (CXCL12 alone) and plot against the log antagonist concentration to determine the IC50.

-

-

Objective : To measure the antagonist's effect on CXCL12-induced recruitment of β-arrestin to CXCR4, a key G-protein independent event.

-

Methodology : This assay utilizes Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Line : Use a cell line (e.g., HEK293) stably or transiently co-expressing two fusion constructs: CXCR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).

-

Assay Setup : Plate the cells in a white, opaque 96-well plate.

-

Antagonist Treatment : Add serial dilutions of the antagonist and incubate for a short period.

-

Substrate Addition : Add the luciferase substrate (e.g., coelenterazine-h) to all wells.

-

Stimulation : Immediately after substrate addition, add an EC80 concentration of CXCL12 to stimulate the cells.

-

BRET Measurement : Measure the light emission simultaneously at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc8 and ~530 nm for Venus) using a BRET-capable plate reader.

-

Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Subtract the baseline BRET ratio (no agonist) to get the net BRET. Plot the percent inhibition of the net BRET signal against the log antagonist concentration to calculate the IC50.

-

This guide provides the essential framework for investigating CXCR4 signaling. By employing these structured experimental approaches, researchers can effectively characterize novel antagonists and further elucidate the complex biology of this critical chemokine receptor axis.

References

- 1. abeomics.com [abeomics.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of CXCR4 Antagonist 8 and the T140 Peptide Analog Family

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathological conditions, including HIV-1 infection, cancer metastasis, and inflammatory diseases. Its singular endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), orchestrates key cellular processes such as cell migration, proliferation, and survival. Consequently, the development of potent and selective CXCR4 antagonists is an area of intense research. This technical guide provides an in-depth review of two significant classes of CXCR4 antagonists: the novel aminoquinoline-based "CXCR4 antagonist 8" and the well-established peptidic T140 analogs, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Core Concepts: The CXCL12/CXCR4 Signaling Axis

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to CXCL12, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, modulate several downstream effector pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway, which leads to an increase in intracellular calcium concentration, and the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and proliferation. Antagonists of CXCR4 function by sterically hindering the binding of CXCL12, thereby abrogating these downstream signals.

Featured Antagonists: A Quantitative Overview

This guide focuses on two distinct classes of CXCR4 antagonists: a novel small molecule identified as "this compound" and the extensively studied T140 peptide and its analogs.

This compound (Compound 3)

This compound, also designated as Compound 3 in the primary literature, is a novel small molecule developed from an aminoquinoline template. This structural design offers the advantage of a simplified synthetic process by avoiding the chiral center present in earlier tetrahydroquinoline-based antagonists[1].

The T140 Peptide and its Analogs

T140 is a 14-amino acid peptide that serves as a potent and specific CXCR4 antagonist[2]. To enhance its therapeutic potential, numerous analogs have been developed to improve stability and potency. Among the most promising is BKT140 (also known as 4F-benzoyl-TN14003), which has demonstrated significant anti-cancer and stem cell mobilizing activities in preclinical and clinical studies[3][4][5].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and prominent T140 analogs from the scientific literature.

| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| This compound | CXCR4 Binding Affinity | Not Specified | 57 | |

| CXCL12-induced Calcium Increase | Not Specified | 0.24 | ||

| BKT140 | CXCR4 Binding Affinity | Multiple Myeloma Cells | 4 | |

| CXCL12-mediated Cell Migration | Human Jurkat Cells | 0.65 | ||

| CXCL12-mediated Cell Migration | Mouse Splenocytes | 0.54 | ||

| TN14003 | Inhibition of CXCR4 | MDA-MB-231 Cells | 0.6 | |

| T140 | CXCR4 Binding Affinity | Not Specified | 2.5 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the core experimental protocols used to characterize these CXCR4 antagonists.

CXCR4 Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known ligand for binding to the CXCR4 receptor. A common method involves the use of a fluorescently-labeled monoclonal antibody, such as 12G5, which binds to an extracellular loop of CXCR4.

Workflow:

-

Cell Preparation: A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells) is harvested and washed.

-

Competition: Cells are incubated with a fixed concentration of a fluorescently-labeled anti-CXCR4 antibody (e.g., 12G5-FITC) in the presence of varying concentrations of the antagonist.

-

Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence indicates that the antagonist has displaced the labeled antibody from the receptor.

-

Data Interpretation: The IC50 value, the concentration of antagonist required to inhibit 50% of the antibody binding, is calculated.

CXCL12-Induced Intracellular Calcium Flux Assay

This functional assay measures the ability of a CXCR4 antagonist to block the increase in intracellular calcium concentration that occurs upon CXCL12 binding to the receptor.

Workflow:

-

Cell Loading: CXCR4-expressing cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester group facilitates the dye's entry across the cell membrane, where intracellular esterases cleave it, trapping the dye inside the cell.

-

Antagonist Pre-incubation: The dye-loaded cells are then incubated with varying concentrations of the CXCR4 antagonist.

-

Stimulation and Measurement: The cells are stimulated with a fixed concentration of CXCL12, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The IC50 value is determined by calculating the concentration of the antagonist that inhibits 50% of the CXCL12-induced calcium response.

Transwell Cell Migration Assay

This assay assesses the functional ability of a CXCR4 antagonist to inhibit the chemotactic migration of cells towards a CXCL12 gradient.

Workflow:

-

Chamber Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing CXCL12 as a chemoattractant.

-

Cell Preparation and Treatment: CXCR4-expressing cells are pre-incubated with varying concentrations of the antagonist.

-

Cell Seeding: The treated cells are seeded into the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period to allow for cell migration through the pores of the membrane towards the CXCL12 in the lower chamber.

-

Quantification: Non-migrated cells in the upper chamber are removed. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescence-based assay.

-

Data Analysis: The percentage of migration inhibition is calculated for each antagonist concentration to determine the IC50 value.

CXCR4 Signaling Pathway and Antagonist Intervention

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades. CXCR4 antagonists, such as Antagonist 8 and T140 analogs, physically block the binding of CXCL12 to the receptor, thus preventing the initiation of these signaling events.

Conclusion

This compound and the T140 family of peptides represent promising avenues for therapeutic intervention in a range of diseases. Their distinct structural features and potent inhibitory activities, as demonstrated through rigorous in vitro and in vivo studies, underscore the potential of targeting the CXCL12/CXCR4 axis. This technical guide provides a foundational overview of these antagonists, their quantitative characterization, and the experimental methodologies essential for their evaluation, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combination of imatinib with CXCR4 antagonist BKT140 overcomes the protective effect of stroma and targets CML in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies of CXCR4 antagonist 8

- 1. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR4-targeted therapy in lung cancer: plerixafor as a promising antimetastatic agent [frontiersin.org]

- 3. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]

- 4. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Niche: A Technical Guide to CXCR4 Antagonist 8 for Stem Cell Mobilization Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of CXCR4 antagonist 8, a novel small molecule with potential as a powerful tool for investigating the mobilization of hematopoietic stem cells (HSCs). By competitively inhibiting the interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1α), this compound offers a precise mechanism for studying the intricate processes governing HSC trafficking. This document outlines the core principles, experimental methodologies, and data interpretation frameworks for utilizing this antagonist in preclinical research.

Introduction: The CXCR4/CXCL12 Axis in Stem Cell Retention

Hematopoietic stem cells reside primarily in a specialized microenvironment within the bone marrow known as the stem cell niche. The retention of these cells is critically mediated by the binding of CXCR4, a G-protein coupled receptor on the surface of HSCs, to CXCL12, which is secreted by stromal cells in the bone marrow. This interaction anchors HSCs within the niche, maintaining their quiescence and survival.

The process of stem cell mobilization, essential for therapeutic applications such as HSC transplantation, involves the disruption of this CXCR4/CXCL12 axis. Pharmacological intervention with CXCR4 antagonists represents a key strategy to induce the egress of HSCs from the bone marrow into the peripheral circulation, where they can be collected and utilized. This compound is a promising agent for dissecting the molecular underpinnings of this process.

This compound: A Profile

This compound, also referred to as compound 3 in initial publications, is a novel aminoquinoline-based inhibitor of the CXCR4 receptor. Its fundamental characteristics make it a suitable candidate for in-depth studies of stem cell mobilization.

In Vitro Activity

Initial characterization of this compound has demonstrated its potent and specific activity against the CXCR4 receptor. The following table summarizes its key in vitro performance metrics.

| Parameter | Value | Description |

| CXCR4 Binding Affinity (IC50) | 57 nM | Concentration required to inhibit 50% of radiolabeled ligand binding to the CXCR4 receptor. |

| CXCL12-induced Calcium Influx Inhibition (IC50) | 0.24 nM | Concentration required to inhibit 50% of the intracellular calcium mobilization triggered by CXCL12 binding to CXCR4. |

Visualizing the Mechanism and Workflow

To fully comprehend the role of this compound in stem cell mobilization, it is crucial to visualize the underlying biological pathways and experimental procedures.

CXCR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of CXCL12 to CXCR4 and the point of intervention for this compound.

Experimental Workflow for In Vivo Mobilization Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model.

Logical Framework for CXCR4 Antagonist-Induced Mobilization

This diagram illustrates the logical relationship between the administration of a CXCR4 antagonist and the resulting biological outcome.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for evaluating CXCR4 antagonists and can be applied to the study of this compound.

In Vitro: Transwell Migration Assay

This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cell line (e.g., Jurkat cells)

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human CXCL12

-

This compound (various concentrations)

-

Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)

-

24-well plate

-

Flow cytometer or cell counter

Procedure:

-

Starve CXCR4-expressing cells in serum-free medium for 2-4 hours.

-

Prepare a stock solution of this compound and create a dilution series.

-

In the lower chamber of the 24-well plate, add RPMI 1640 medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL).

-

In a separate tube, pre-incubate the starved cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 1 x 105 pre-incubated cells in 100 µL of medium to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a flow cytometer or cell counter.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

In Vivo: Murine Hematopoietic Stem Cell Mobilization

This protocol details the procedure for evaluating the in vivo efficacy of this compound in mobilizing HSCs in mice.

Animals:

-

8-12 week old C57BL/6 mice

Reagents:

-

This compound

-

Sterile PBS or other appropriate vehicle

-

Antibodies for flow cytometry:

-

Lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)

-

Anti-c-Kit (CD117)

-

Anti-Sca-1

-

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Dissolve this compound in the vehicle to the desired concentrations for injection.

-

Administer a single subcutaneous injection of this compound or vehicle control to the mice. A dose-response study is recommended (e.g., 1, 5, 10, 20 mg/kg).

-

At various time points post-injection (e.g., 1, 2, 4, 6, 24 hours), collect peripheral blood via retro-orbital or tail vein bleeding into EDTA-containing tubes.

-

Perform a complete blood count (CBC) to determine the total white blood cell count.

-

Lyse red blood cells from the remaining blood sample.

-

Stain the white blood cells with the antibody cocktail for flow cytometry to identify the Lineage-Sca-1+c-Kit+ (LSK) population, which is enriched for HSCs.

-

Acquire samples on a flow cytometer and analyze the data to determine the number of LSK cells per microliter of peripheral blood.

-

Plot the number of circulating LSK cells against time for each dose of this compound.

Ex Vivo: Colony-Forming Unit (CFU) Assay

This assay determines the functional capacity of mobilized progenitor cells to differentiate into various hematopoietic lineages.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from mice treated with this compound or vehicle.

-

MethoCult™ GF M3434 or similar methylcellulose-based medium.

-

35 mm culture dishes.

-

Humidified incubator (37°C, 5% CO2).

Procedure:

-

Isolate PBMCs from the collected peripheral blood using density gradient centrifugation.

-

Resuspend a known number of PBMCs (e.g., 1 x 105) in the methylcellulose medium.

-

Plate the cell-medium mixture into 35 mm culture dishes in duplicate.

-

Incubate the dishes for 10-14 days.

-

Enumerate the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

-

Calculate the number of CFUs per milliliter of peripheral blood.

Data Presentation and Interpretation

To facilitate comparison and analysis, quantitative data from mobilization studies should be presented in a clear and structured format.

In Vivo Mobilization Efficacy

The following table provides a template for summarizing the results of an in vivo mobilization experiment.

| Treatment Group | Dose (mg/kg) | Peak Time (hours) | Peak LSK cells/µL Blood (Mean ± SEM) | Fold Increase over Vehicle |

| Vehicle Control | - | - | Value | 1.0 |

| This compound | 1 | Value | Value | Value |

| This compound | 5 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

| Plerixafor (Control) | 5 | Value | Value | Value |

Functional Progenitor Mobilization

The results from the CFU assay can be presented as follows:

| Treatment Group | Dose (mg/kg) | Total CFUs/mL Blood (Mean ± SEM) | Fold Increase over Vehicle |

| Vehicle Control | - | Value | 1.0 |

| This compound | 10 | Value | Value |

| Plerixafor (Control) | 5 | Value | Value |

By systematically applying these methodologies, researchers can effectively characterize the potential of this compound as a tool for studying and manipulating hematopoietic stem cell mobilization. This comprehensive approach will enable a deeper understanding of the CXCR4/CXCL12 axis and may inform the development of novel therapeutic strategies.

Methodological & Application

Application Notes and Protocols: Evaluating CXCR4 Antagonist 8 in an In Vitro Cell Migration Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of "CXCR4 antagonist 8," a potential anti-cancer therapeutic, by quantifying its ability to inhibit cancer cell migration in vitro. The primary assay described is the Transwell migration assay, also known as the Boyden chamber assay. This method is a widely accepted standard for studying chemotaxis, the directed migration of cells in response to a chemical gradient.

The chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1), play a crucial role in cancer metastasis.[1][2][3] The CXCL12/CXCR4 signaling axis guides cancer cells to organs that have high concentrations of CXCL12, such as the bone marrow, lungs, and liver.[1][4] By blocking the interaction between CXCR4 and CXCL12, CXCR4 antagonists can inhibit downstream signaling pathways that are responsible for cell migration, thereby preventing a key step in the metastatic process.

Data Presentation

The following table summarizes the inhibitory effects of various CXCR4 antagonists on in vitro cell migration, providing a reference for the expected potency of novel compounds like this compound.

| Antagonist | Cell Line | Chemoattractant | IC50 (Migration Inhibition) | Reference |

| TN14003 | Pancreatic Cancer Cells | SDF-1 (100 ng/mL) | ~10 nM | |

| Peptide R | PES43 (Melanoma) | CXCL12 | ~10 nM | |

| Peptide I | PES43 (Melanoma) | CXCL12 | ~10 nM | |

| Peptide S | PES43 (Melanoma) | CXCL12 | ~10 nM | |

| Peptide T | PES43 (Melanoma) | CXCL12 | ~10 nM |

CXCR4 Signaling Pathway

The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This process is primarily mediated through the activation of heterotrimeric G-proteins. The dissociation of G-protein subunits triggers multiple downstream pathways, including the PI3K/Akt, PLC/Ca2+, and ERK1/2 pathways, which are crucial for orchestrating the cytoskeletal rearrangements and adhesive changes necessary for cell movement. CXCR4 antagonists physically block the binding of CXCL12 to the receptor, thereby inhibiting these downstream signaling events.

Caption: CXCR4 signaling pathway and antagonist inhibition.

Experimental Workflow: Transwell Migration Assay

The following diagram outlines the key steps of the in vitro cell migration assay protocol.

Caption: Workflow for the Transwell cell migration assay.

Detailed Experimental Protocol: In Vitro Cell Migration Assay

This protocol details the steps for a Transwell migration assay to evaluate the inhibitory effect of this compound.

1. Materials and Reagents:

-

CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer, PC3 prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

CXCL12/SDF-1 (recombinant human)

-

This compound

-

DMSO (vehicle for antagonist)

-

24-well Transwell inserts (8 µm pore size)

-

24-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Inverted microscope with a camera

2. Cell Preparation:

-

Culture the selected cancer cell line in complete medium until it reaches 80-90% confluency.

-

Serum-starve the cells by replacing the complete medium with serum-free medium and incubating for 4-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.

-

Harvest the cells using trypsin-EDTA, neutralize with complete medium, and then centrifuge to pellet the cells.

-

Wash the cell pellet with serum-free medium and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

3. Assay Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the antagonist in serum-free medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

-

Pre-incubation: Pre-incubate the prepared cell suspension with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-